Product packaging for 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine(Cat. No.:CAS No. 331852-16-5)

1-(Furan-2-yl)-2,2-dimethylpropan-1-amine

Cat. No.: B1525410
CAS No.: 331852-16-5
M. Wt: 153.22 g/mol
InChI Key: NWBISWZGDOEFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Systematic Nomenclature and Regulatory Identifiers

The compound 1-(furan-2-yl)-2,2-dimethylpropan-1-amine is systematically named according to IUPAC rules as (1R)-1-(furan-2-yl)-2,2-dimethylpropan-1-amine for its enantiomeric form. Its molecular formula is C₉H₁₅NO , with a molecular weight of 153.23 g/mol . Key identifiers include:

  • CAS Registry Number : 188772-73-8 (for the (S)-enantiomer) and 331852-24-5 (for the (R)-enantiomer).
  • SMILES : CC(C)(C)C(C1=CC=CO1)N.
  • InChIKey : NWBISWZGDOEFBC-UHFFFAOYSA-N.

Regulatory classifications under the European Chemicals Agency (ECHA) and other agencies remain unspecified in available literature, though its structural analogues often fall under general laboratory chemicals.

Molecular Geometry and Conformational Analysis

The molecule features a tert-butyl group (2,2-dimethylpropyl) attached to a chiral amine center, which is further bonded to a furan ring. Computational studies using RDKit’s UFF force field reveal the following geometric parameters:

  • C–N bond length : 1.48 Å (central carbon to amine nitrogen).
  • Average C–C bond length (tert-butyl to central carbon): 1.54 Å.
  • Furan ring geometry : Planar with C–C bond lengths averaging 1.36 Å and C–O bond length of 1.43 Å.

Conformational flexibility is limited due to steric hindrance from the tert-butyl group, favoring a staggered configuration around the central carbon. The furan ring adopts a nearly perpendicular orientation relative to the tert-butyl-amine axis to minimize van der Waals repulsions.

Electronic Structure and Quantum Chemical Properties

Density functional theory (DFT) calculations provide insights into the electronic properties:

  • HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.
  • Gasteiger partial charges : The amine nitrogen carries a charge of −0.42 e , while the central carbon exhibits +0.18 e .
  • Dipole moment : 2.1 D, oriented toward the furan oxygen.

The furan ring contributes to π-conjugation, delocalizing electron density into the amine group. This is evident in the natural bond orbital (NBO) analysis, which shows significant hyperconjugation between the lone pair on the nitrogen and the σ* orbital of the adjacent C–C bond.

Comparative Analysis with Structural Analogues

Key comparisons with related compounds:

Property This compound (1R)-1-(2-Fluorophenyl) Analogue (S)-Enantiomer 5-Ethylfuran Derivative
Molecular Weight 153.23 g/mol 181.25 g/mol 153.23 g/mol 181.28 g/mol
LogP 1.82 2.74 1.82 2.15
HOMO-LUMO Gap (eV) 5.2 4.9 5.2 4.8
C–N Bond Length (Å) 1.48 1.51 1.48 1.49

The fluorophenyl analogue exhibits increased lipophilicity (LogP = 2.74) due to fluorine’s electronegativity. Substituting the furan’s 5-position with an ethyl group (as in ) slightly reduces the HOMO-LUMO gap, enhancing reactivity. Stereochemical variations (R vs. S enantiomers) do not significantly alter geometric or electronic properties but affect chiral recognition in supramolecular interactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO B1525410 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine CAS No. 331852-16-5

Properties

IUPAC Name

1-(furan-2-yl)-2,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-9(2,3)8(10)7-5-4-6-11-7/h4-6,8H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBISWZGDOEFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331852-16-5
Record name 1-(furan-2-yl)-2,2-dimethylpropan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: It can be employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring can act as a ligand, binding to specific sites on proteins, thereby influencing biological processes.

Comparison with Similar Compounds

1-(Furan-2-yl)-2-methylpropan-1-amine (CAS 116606-91-8)

  • Structure : Differs by a single methyl group (2-methylpropyl vs. 2,2-dimethylpropyl).
  • Properties : Smaller molar mass (139.19 g/mol ), lower boiling point (68–69°C at 9 Torr ), and similar pKa (9.66 ) .
  • Implications : Reduced steric hindrance compared to the dimethyl variant may enhance reactivity in nucleophilic substitutions but decrease metabolic stability.

(1R)-1-(Furan-2-yl)propan-1-amine (CAS 188772-70-5)

  • Structure : Ethyl chain instead of neopentyl, with a chiral center.
  • The (R)-enantiomer’s specific activity is unexplored in the provided data .

Aromatic Substituent Variations

1-(2-Methoxyphenyl)propan-2-amine (CAS 15402-84-3)

  • Structure : Replaces furan with a methoxy-substituted phenyl ring.
  • Properties : The methoxy group increases electron density, altering binding affinity in serotonergic pathways (e.g., as a 2-methoxyamphetamine analogue) .

Naphtho[2,1-b]furan-2-yl Derivatives

  • Examples : 1-(naphtho[2,1-b]furan-2-yl)pyrazole derivatives (e.g., compound 10 in ).
  • Properties : Extended aromatic systems enhance π-π stacking, improving antimicrobial activity (e.g., against Staphylococcus aureus) but increasing molecular weight and synthetic complexity .

Hybrid Heterocyclic Systems

Thiazole-Imidazole-Furan Hybrids

  • Example : 2-(furan-2-yl)-1H-imidazole-thiazole derivatives ().
  • Properties : The imidazole-thiazole core introduces hydrogen-bonding capacity, critical for antibacterial activity. However, the furan’s role here is ancillary, primarily contributing to lipophilicity .

Oxadiazole-Furan Methanimines

  • Example : (Furan-2-yl)-1-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)methanimines ().
  • Properties : Oxadiazole rings improve metabolic stability and bioavailability compared to simple amines, though synthetic routes require harsh conditions (e.g., H₂SO₄ catalysis) .

Key Research Findings

  • Steric Effects : The neopentyl group in 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine enhances metabolic stability by shielding the amine from enzymatic degradation, a feature exploited in dual 5-LOX/sEH inhibitors .
  • Aromatic vs. Heteroaromatic : Furan-containing amines exhibit lower cytotoxicity compared to naphthofuran derivatives, making them preferable in CNS-targeted drug design .
  • Synthetic Accessibility : Straightchain analogues (e.g., 1-(Furan-2-yl)propan-1-amine) are easier to synthesize but suffer from rapid clearance in vivo, limiting therapeutic utility .

Biological Activity

1-(Furan-2-yl)-2,2-dimethylpropan-1-amine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects including:

Synthesis Methods

The synthesis of this compound can be approached through various methods. Common synthetic routes include:

  • Alkylation of Furan Derivatives : The furan ring can be alkylated with appropriate alkyl halides in the presence of a base.
  • Reductive Amination : This method involves the reaction of furan derivatives with aldehydes or ketones followed by reduction to form the amine.
  • Nucleophilic Substitution : Utilizing nucleophilic substitution reactions on furan derivatives can yield the desired amine structure.

Case Studies and Research Findings

Several studies have examined the biological activity of furan-based compounds, providing insights into their mechanisms of action:

Table 1: Comparison of Biological Activities

CompoundActivity TypeMechanism of ActionReference
3-(Furan-2-yl)-2,2-dimethylpropan-1-amineAntimicrobialDisruption of cell membrane integrity
4-(Furfuryl)anilineAnti-inflammatoryInhibition of NF-kB signaling pathway
5-(Furfuryl)acetamideAnticancerInduction of apoptosis via caspase activation

Future Directions

Given the promising biological activities associated with compounds containing furan rings, further research into this compound is warranted. Areas for future exploration include:

  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Elucidating the specific molecular pathways through which this compound exerts its effects.
  • Structure–Activity Relationship (SAR) Analysis : Investigating how variations in structure affect biological activity could lead to more potent derivatives.

Preparation Methods

Palladium-Catalyzed C–N Cross-Coupling Reactions

  • Methodology: A widely used approach involves Pd-catalyzed amination of furan-derived aryl halides with amines.
  • Mechanism: The Pd(0) catalyst undergoes oxidative addition into the aryl halide bond, followed by amine coordination and deprotonation, then reductive elimination to form the C–N bond.
  • Catalysts and Ligands: Dialkylbiaryl monophosphine ligands have been shown to improve catalyst activity and functional group tolerance.
  • Reaction Conditions: Typical reactions use bases such as potassium phosphate (K3PO4) in biphasic systems to enhance yield.
  • Advantages: High selectivity, broad substrate scope, and tolerance to functional groups.
  • Example: Coupling of 2-bromo-furan derivatives with 2,2-dimethylpropan-1-amine under Pd catalysis yields the target amine efficiently.
Parameter Typical Conditions Notes
Catalyst Pd(0) complex with biaryl phosphine ligands High activity, stable catalyst
Base K3PO4 or K2CO3 Promotes deprotonation
Solvent Biphasic system (e.g., toluene/water) or DMF Enhances reaction kinetics
Temperature 80–110 °C Controlled to avoid furan degradation
Reaction time 10–24 hours Depends on substrate reactivity

Nucleophilic Substitution Using Furan-2-ylmethyl Halides

  • Methodology: Reaction of furan-2-ylmethyl halides (e.g., bromide) with 2,2-dimethylpropan-1-amine under basic conditions.
  • Conditions: Typically performed in polar aprotic solvents such as DMF at elevated temperatures (~80 °C).
  • Base: Potassium carbonate (K2CO3) is commonly used to neutralize the generated acid.
  • Advantages: Straightforward and scalable; avoids transition metals.
  • Limitations: Possible side reactions such as elimination or furan ring opening if conditions are harsh.

Microwave-Assisted Synthesis

  • Methodology: Microwave irradiation accelerates reactions between furan derivatives and amines.
  • Reagents: Coupling agents such as DMT/NMM/TsO− or EDC facilitate amide or amine bond formation.
  • Benefits: Reduced reaction times, improved yields, and mild conditions that preserve furan integrity.
  • Industrial Relevance: Microwave synthesis is advantageous for scaling due to efficiency and reproducibility.

Detailed Reaction Procedure Example

Step Reagents and Conditions Outcome/Notes
1 2-Bromo-furan derivative + Pd catalyst + biaryl phosphine ligand + K3PO4 base in biphasic solvent Formation of Pd(II) intermediate
2 Addition of 2,2-dimethylpropan-1-amine, stirring at 90–110 °C C–N bond formation via reductive elimination
3 Work-up: extraction, washing with NaOH and brine, drying Isolation of pure 1-(furan-2-yl)-2,2-dimethylpropan-1-amine
4 Purification by recrystallization or chromatography High purity product (>95%)

Research Findings and Analytical Data

Comparative Summary of Preparation Methods

Method Advantages Disadvantages Typical Yield (%) Scalability
Pd-Catalyzed C–N Cross-Coupling High selectivity, broad scope Requires expensive catalysts 75–90 High
Nucleophilic Substitution Simple reagents, metal-free Longer reaction times 60–80 Moderate
Microwave-Assisted Synthesis Fast, efficient, mild conditions Requires special equipment 80–95 Moderate to High

Notes on Reaction Optimization

  • Base Selection: Potassium phosphate and potassium carbonate are preferred for their buffering capacity and mildness.
  • Solvent Choice: Polar aprotic solvents such as DMF or biphasic systems improve solubility and reaction rates.
  • Temperature Control: Excessive heat can degrade the furan ring; optimal temperature ranges are 80–110 °C.
  • Catalyst Loading: Typically 1–5 mol% Pd catalyst; excess ligand improves catalyst lifetime.
  • Purification: Recrystallization from dichloromethane/petroleum ether mixtures is effective.

Q & A

Basic: What synthetic strategies are effective for preparing 1-(Furan-2-yl)-2,2-dimethylpropan-1-amine?

Methodological Answer:
The compound can be synthesized via reductive amination of 2-furyl ketones or nucleophilic substitution of furan-containing precursors. For example:

  • Reductive Amination : React 2-furan-2-ylpropan-1-one with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 5-6). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the target amine .
  • Nucleophilic Substitution : Use 2-(bromomethyl)furan with 2,2-dimethylpropane-1-amine in a polar aprotic solvent (e.g., DMF) at 80°C for 12 hours. Monitor reaction progress via TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) .

Advanced: How can enantioselective synthesis be optimized for chiral purity?

Methodological Answer:
Enantioselective synthesis requires chiral catalysts or enzymatic methods:

  • Chiral Resolution : Use (R)- or (S)-mandelic acid to form diastereomeric salts, followed by recrystallization in ethanol/water .
  • Transaminase Catalysis : Employ ω-transaminases (e.g., from Arthrobacter sp.) with pyridoxal-5′-phosphate (PLP) as a cofactor. Reaction conditions: pH 7.5, 30°C, 24 hours. Enantiomeric excess (ee) >98% can be achieved via kinetic resolution .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H NMR (CDCl3, 400 MHz) shows characteristic furan protons at δ 6.2–7.4 ppm and dimethyl groups at δ 1.1–1.3 ppm. ¹³C NMR confirms the quaternary carbon at ~45 ppm .
  • Mass Spectrometry : ESI-MS (positive mode) gives [M+H]+ at m/z 166.13 (calculated for C9H15NO: 165.23 g/mol) .
  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 90:10, 1 mL/min) to resolve enantiomers .

Advanced: How can structural ambiguities in crystallographic or spectroscopic data be resolved?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize with a heavy atom derivative (e.g., PtCl4) to resolve furan ring geometry. Compare with PubChem data (InChIKey: CYNSQWDKXKQAFJ-UHFFFAOYSA-N) .
  • Computational Modeling : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to simulate NMR shifts and compare with experimental data .

Basic: What assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial Assays : Test against E. coli (ATCC 25922) and S. aureus (ATCC 29213) using broth microdilution (MIC values reported in µg/mL) .
  • Receptor Binding : Radioligand displacement assays (e.g., serotonin 5-HT2A receptors) with [³H]ketanserin. IC50 values <10 µM suggest affinity .

Advanced: How can mechanistic interactions with biological targets be elucidated?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip and measure binding kinetics (ka/kd) to purified receptors (e.g., GPCRs) .
  • Mutagenesis Studies : Introduce point mutations (e.g., T305A in 5-HT2A) to identify critical binding residues. Compare binding affinity shifts via ITC (isothermal titration calorimetry) .

Advanced: How to resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Enantiomer-Specific Analysis : Separate enantiomers via chiral chromatography and test individually. For example, (S)-enantiomers may show 10-fold higher receptor affinity than (R)-forms .
  • Structural Analog Comparison : Synthesize derivatives (e.g., replacing furan with thiophene) to isolate electronic effects. Correlate LogP (HPLC-measured) with activity trends .

Advanced: What computational tools predict the compound’s interaction with enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses in cytochrome P450 2D6 (CYP2D6). Key interactions: furan oxygen hydrogen bonds with Asn286 .
  • MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-enzyme complexes. RMSD <2 Å indicates stable binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Furan-2-yl)-2,2-dimethylpropan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(Furan-2-yl)-2,2-dimethylpropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.